

Literature Review: β ,2-Dimethylphenethylamine

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Compound of Interest

Compound Name: 2-Methyl-benzenebutanamine

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A notable scarcity of published research exists for the specific compound, β ,2-Dimethylphenethylamine. Extensive searches of chemical and biomedical databases yield minimal to no specific data regarding its synthesis, pharmacology, or mechanism of action. Therefore, this document will provide a comprehensive technical review of the closely related and well-characterized structural isomer, N, β -Dimethylphenethylamine (also known as Phenpromethamine), to serve as a relevant proxy for researchers, scientists, and drug development professionals. Phenpromethamine shares the same chemical formula ($C_{10}H_{15}N$) and core phenethylamine scaffold, with methyl substitutions at the beta carbon and the nitrogen atom.

N, β -Dimethylphenethylamine (Phenpromethamine)

Phenpromethamine is a sympathomimetic amine that was formerly marketed as a nasal decongestant under the brand name Vonedrine.^[1] It acts as a stimulant and is included on the World Anti-Doping Agency's list of prohibited substances.^[1] Its use in dietary supplements has also been reported.^[1]

Quantitative Data Summary

The following table summarizes the available quantitative pharmacological data for N, β -Dimethylphenethylamine and related compounds.

Compound	Receptor/Transporter	Assay Type	Value	Units	Reference
N,β-Dimethylphenethylamine	Adrenergic Receptors (α1A, α1B, α1D, α2A, α2B, β1, β2)	Receptor Activation	No significant activation at concentrations up to 300 μM	[2]	
N,β-Dimethylphenethylamine	Trace Amine-Associated Receptor 1 (TAAR1)	Receptor Activation (EC ₅₀)	2.1	μM	[2]
N,β-Dimethylphenethylamine	Trace Amine-Associated Receptor 1 (TAAR1)	Receptor Activation (E _{max})	77	%	[2]
Dimethylphenethylamine	Adrenergic Receptor α ₁ B	Receptor Activation (EC ₅₀)	5.7	μM	[2]
Dimethylphenethylamine	Adrenergic Receptor α ₁ D	Receptor Activation (EC ₅₀)	34	μM	[2]
Dimethylphenethylamine	Trace Amine-Associated Receptor 1 (TAAR1)	Receptor Activation (EC ₅₀)	21	μM	[2]

Experimental Protocols

In Vitro Receptor Activation Assays

Detailed methodologies for assessing the activation of adrenergic and trace amine-associated receptors by phenethylamine analogs are crucial for understanding their pharmacological profiles.

1. Adrenergic Receptor (ADR) Activation Assay:[\[2\]](#)

- Cell Line: Chem-1 cells stably co-expressing the specific human adrenergic receptor subtype (α_1 , α_2 , β_1 , or β_2) and a $G\alpha_{16}$ subunit, along with a downstream calcium-sensitive dye.
- Principle: Activation of the G-protein coupled adrenergic receptor by an agonist leads to an increase in intracellular calcium concentration, which is detected by a fluorescent dye.
- Procedure:
 - Cells are seeded in 384-well plates and incubated.
 - The test compound (e.g., N, β -Dimethylphenethylamine) is added in a range of concentrations.
 - The change in fluorescence, indicative of intracellular calcium levels, is measured over time using a fluorometric imaging plate reader (FLIPR).
 - Data is normalized to the maximum response induced by a reference agonist (e.g., adrenaline).
 - Concentration-response curves are generated to determine EC_{50} and E_{max} values.

2. Trace Amine-Associated Receptor 1 (TAAR1) Activation Assay:[\[2\]](#)

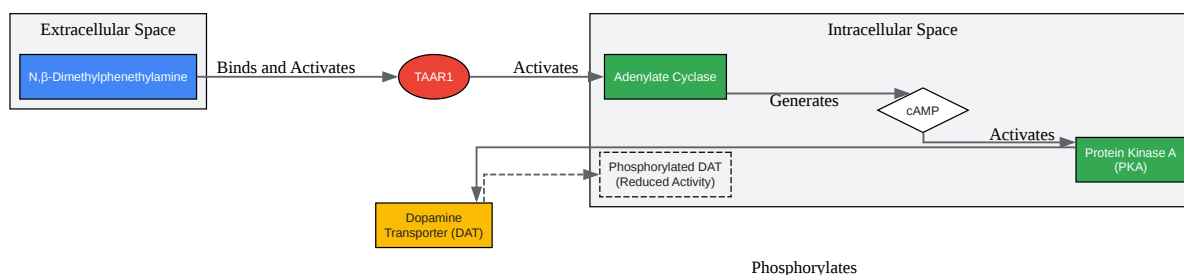
- Cell Line: HEK293T cells transiently expressing human TAAR1.
- Principle: TAAR1 activation leads to an increase in intracellular cyclic AMP (cAMP). This is measured using a competitive immunoassay.
- Procedure:
 - Cells are seeded in 96-well plates and transfected with the TAAR1 expression vector.
 - Following incubation, cells are stimulated with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

- Cells are lysed, and the intracellular cAMP concentration is determined using a LANCE Ultra cAMP detection kit.
- Data is normalized to the response of a known TAAR1 agonist.
- Concentration-response curves are plotted to calculate EC₅₀ and E_{max} values.

Signaling Pathways and Logical Relationships

Proposed Mechanism of Action of N, β -Dimethylphenethylamine

Based on the available data, N, β -Dimethylphenethylamine is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[2] Activation of TAAR1 in neurons can modulate the activity of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. This provides a plausible mechanism for its stimulant effects.

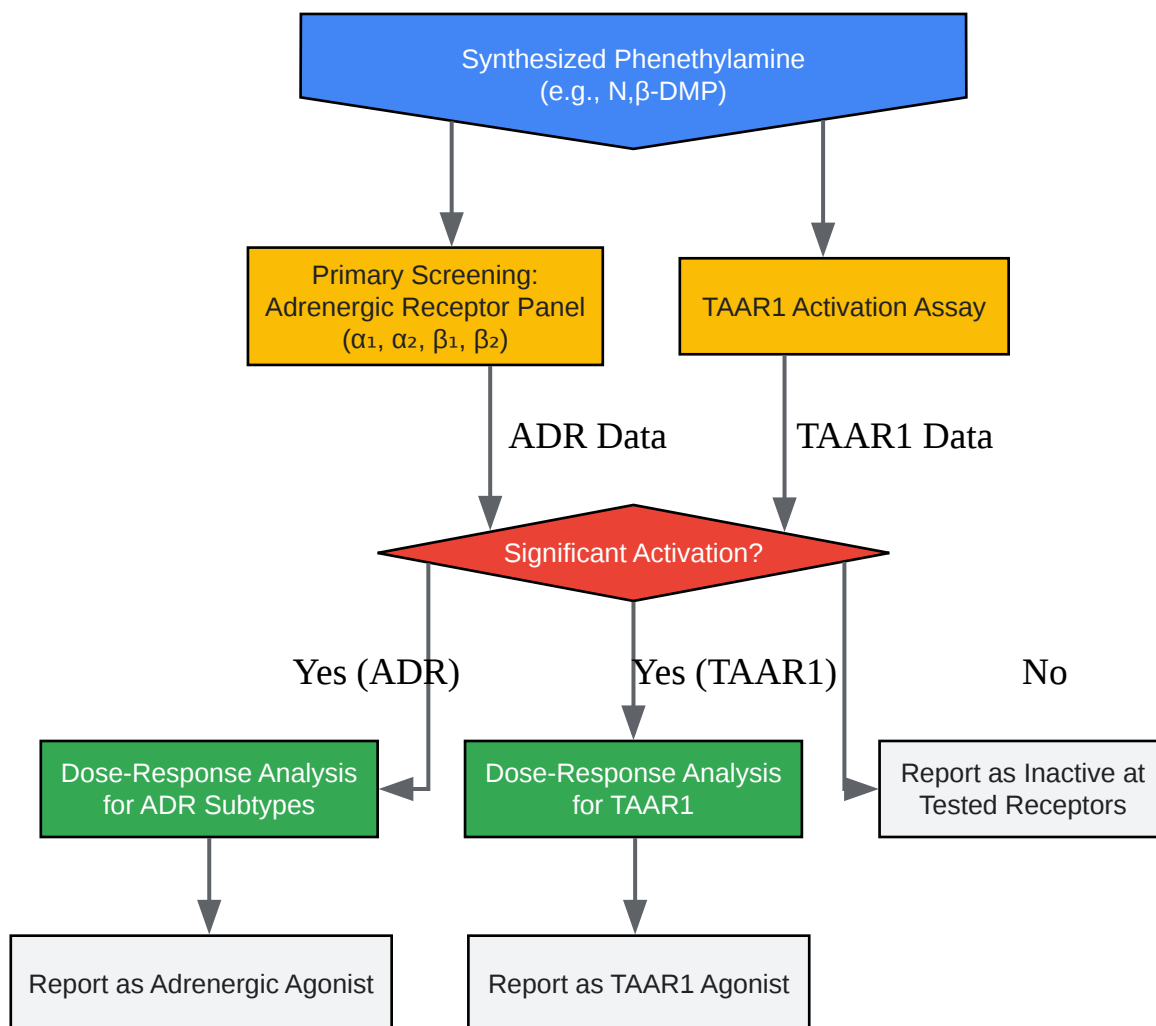


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Caption: Proposed TAAR1 signaling cascade for N, β -Dimethylphenethylamine.

Experimental Workflow for Pharmacological Characterization

The logical flow for characterizing a novel phenethylamine derivative involves a series of in vitro assays to determine its receptor interaction profile.



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Caption: Workflow for in vitro pharmacological characterization.

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References

- 1. Phenpromethamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
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